![molecular formula C16H16O B1354430 3'-Methyl-3-phenylpropiophenone CAS No. 54095-43-1](/img/structure/B1354430.png)
3'-Methyl-3-phenylpropiophenone
Overview
Description
3’-Methyl-3-phenylpropiophenone is a synthetic organic compound with the molecular formula C16H16O . It has a molecular weight of 224.3 . It is also known by its common names such as 3’-Methyl-3-phenyl-2-propen-1-one, Desoxyephedrine, or P-2-P.
Synthesis Analysis
3’-Methyl-3-phenylpropiophenone is commonly used in the synthesis of illegal drugs such as methamphetamine and 3,4-methylenedioxy-methamphetamine (MDMA or Ecstasy). An alternative synthesis of propiophenone and other specialty ketones utilizes a vapor-phase cross-decarboxylation process. In the case of propiophenone, benzoic acid is reacted with propionic acid at high temperatures over a catalyst .Molecular Structure Analysis
The IUPAC name for 3’-Methyl-3-phenylpropiophenone is 1-(3-methylphenyl)-3-phenyl-1-propanone . The InChI code for this compound is 1S/C16H16O/c1-13-6-5-9-15(12-13)16(17)11-10-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3’-Methyl-3-phenylpropiophenone include a molecular weight of 224.3 . More specific properties such as boiling point, melting point, and solubility are not provided in the search results.Scientific Research Applications
Organic Synthesis
3’-Methyl-3-phenylpropiophenone is used in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic routes, including the selection of reagents and reaction conditions.
Pharmaceutical Development
The compound is also used in pharmaceutical development . In the pharmaceutical industry, compounds like 3’-Methyl-3-phenylpropiophenone can be used as building blocks in the synthesis of more complex molecules that are used in drugs.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 3’-Methyl-3-phenylpropiophenone are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3’-Methyl-3-phenylpropiophenone is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity.
properties
IUPAC Name |
1-(3-methylphenyl)-3-phenylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-13-6-5-9-15(12-13)16(17)11-10-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAUGOXFTYSNGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80476047 | |
Record name | 3'-METHYL-3-PHENYLPROPIOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80476047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54095-43-1 | |
Record name | 3'-METHYL-3-PHENYLPROPIOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80476047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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